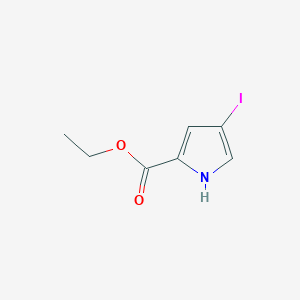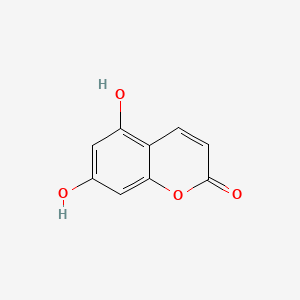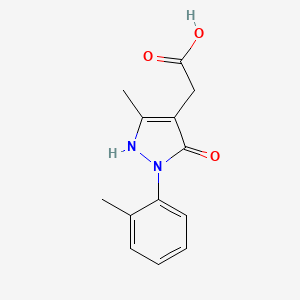
(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various synthetic strategies for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multi-component reactions. An example of such a synthesis is the one-pot, four-component condensation described in the second paper, where 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid are reacted in an ionic liquid solvent to yield 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives . This method is notable for its excellent yields, short reaction times, and environmentally friendly profile due to the simple work-up procedure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques. For instance, the first paper reports the use of 1H and 13C (DEPTQ) NMR, as well as 2D NMR (NOESY, 1H–13C HSQC, HMBC) to confirm the structure of hexahydropyrazolo[1,5-a]quinazolines, which are related to the compound of interest . These techniques are crucial for determining the precise arrangement of atoms within the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The first paper discusses the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols, leading to the formation of new hexahydropyrazolo[1,5-a]quinazolines . The reaction mechanism is explored, providing insights into the reactivity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The third paper describes the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and other components, resulting in the synthesis of a compound with a pyran moiety . The structure was established using elemental analysis, mass spectrometry, NMR, and infrared spectroscopy, and confirmed by X-ray analysis. The synthesized compound showed potential for biomedical applications, particularly in regulating inflammatory diseases, as evidenced by docking studies .
科学的研究の応用
Pyrazoline Derivatives Synthesis
One review focused on the synthesis and chemistry of hexasubstituted pyrazolines, presenting a comprehensive overview of contributions to the synthesis and chemical reactions involving pyrazoline derivatives. This work highlights the development of synthetic routes to pentasubstituted 2H-pyrazoles, which are key starting materials in the synthesis of highly substituted pyrazolines. These compounds have shown potential for applications in various fields, including medicinal chemistry, due to their unique structural features and reactivity patterns (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biotechnological Routes from Biomass
Another study reviewed the production of potentially valuable chemicals from lactic acid via biotechnological routes. While this does not directly address the specific compound you're interested in, it underscores the importance of exploring biotechnological methods for synthesizing and modifying organic compounds, which could be relevant for developing applications of (5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (Gao, Ma, & Xu, 2011).
Analytical Methods in Antioxidant Activity
An extensive review on analytical methods used in determining antioxidant activity discussed the significance of evaluating the antioxidant potential of chemical compounds. This research could provide a framework for assessing the antioxidant properties of the compound , considering the interest in antioxidants for their health benefits and role in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Regulation of Cell Death in Yeasts by Acetic Acid
Research on the regulation of cell death induced by acetic acid in yeasts offers insights into the cellular and molecular mechanisms underlying acetic acid's effects on cells. Understanding these mechanisms may inform potential therapeutic or biotechnological applications of acetic acid derivatives, including the compound of interest (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).
作用機序
Target of Action
It’s known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
It’s known that similar compounds have shown potent antileishmanial and antimalarial activities .
特性
IUPAC Name |
2-[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-5-3-4-6-11(8)15-13(18)10(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEDWJWYBQFEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-3-methyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)




![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
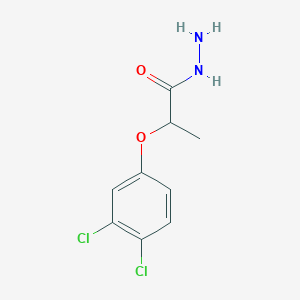

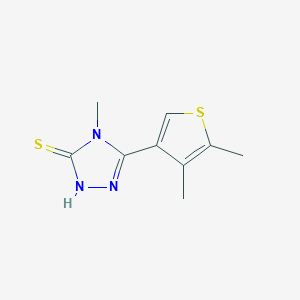

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

